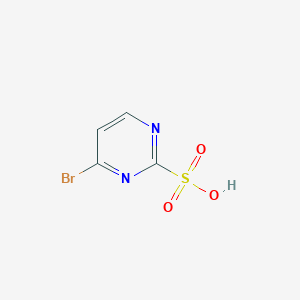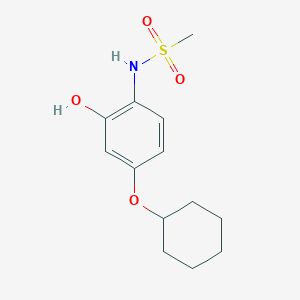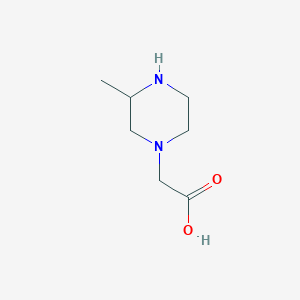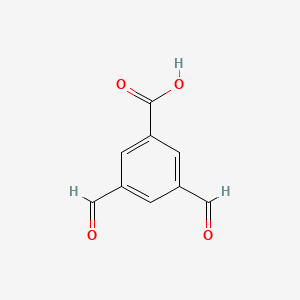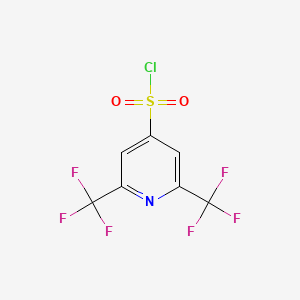
Tert-butyl 2-(5-amino-4-formylpyridin-3-YL)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(5-amino-4-formylpyridin-3-YL)ethylcarbamate is an organic compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound is notable for its unique structure, which includes a tert-butyl group, an amino group, and a formyl group attached to a pyridine ring. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(5-amino-4-formylpyridin-3-YL)ethylcarbamate typically involves multi-step organic reactions. One common method is the reductive amination of 5-amino-4-formylpyridine with tert-butyl 2-bromoethylcarbamate under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5-amino-4-formylpyridin-3-YL)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Tert-butyl 2-(5-carboxy-4-formylpyridin-3-YL)ethylcarbamate.
Reduction: Tert-butyl 2-(5-amino-4-hydroxymethylpyridin-3-YL)ethylcarbamate.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
Tert-butyl 2-(5-amino-4-formylpyridin-3-YL)ethylcarbamate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(5-amino-4-formylpyridin-3-YL)ethylcarbamate involves its interaction with specific molecular targets. The amino and formyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also act as a ligand for certain receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(pyrrolidin-3-yl)ethyl)carbamate
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- Tert-butyl (5-aminopyridin-2-yl)carbamate
Uniqueness
Tert-butyl 2-(5-amino-4-formylpyridin-3-YL)ethylcarbamate is unique due to the presence of both an amino and a formyl group on the pyridine ring, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications compared to its similar counterparts.
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-amino-4-formylpyridin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-5-4-9-6-15-7-11(14)10(9)8-17/h6-8H,4-5,14H2,1-3H3,(H,16,18) |
InChI Key |
OLMSEBGMLFNJLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN=CC(=C1C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


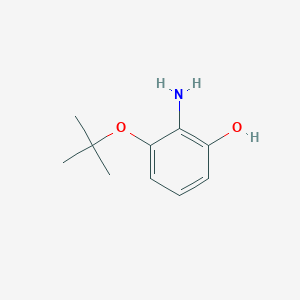
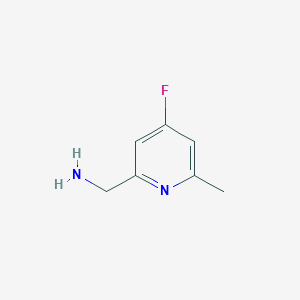
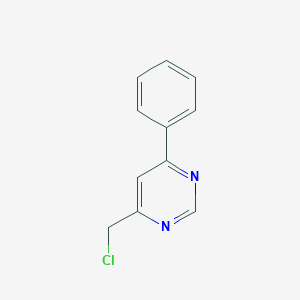
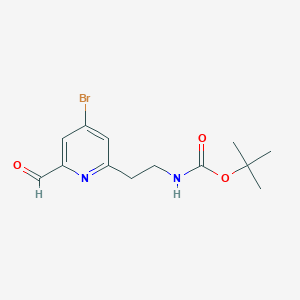
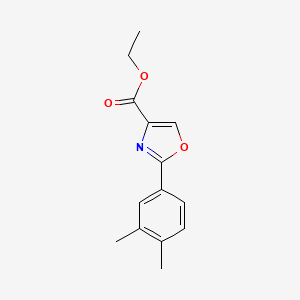
![potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate](/img/structure/B14855245.png)
